molecular formula C15H12Cl2FN3O2 B2918907 (2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034246-19-8

(2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2918907
CAS No.: 2034246-19-8
M. Wt: 356.18
InChI Key: QBQRSTMGWRCROF-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a fluoropyrimidinyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core pyrrolidinyl and dichlorophenyl components. These components are then coupled using specific reaction conditions, such as the use of palladium catalysts in cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

(2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as:

  • 2,5-Dichlorophenyl(pyridin-2-yl)methanone

  • 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-ylmethanone

  • 2,5-Dichlorophenyl(pyrimidin-2-yl)methanone

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FN3O2/c16-9-1-2-13(17)12(5-9)14(22)21-4-3-11(8-21)23-15-19-6-10(18)7-20-15/h1-2,5-7,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQRSTMGWRCROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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